BenchChemオンラインストアへようこそ!

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Myeloperoxidase inhibition Inflammatory disease Cardiovascular research

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone (CAS 501104-51-4) is a synthetic small molecule belonging to the morpholino(phenylpiperazin-1-yl)methanone class, characterized by a piperazine core N-substituted with a 2,5-dichlorophenyl group and linked via a ketone bridge to a morpholine ring. This compound has been identified as a potent inhibitor of myeloperoxidase (MPO) with an IC50 of 5.0 nM , and it falls within a compound series reported to inhibit aldo-keto reductase 1C3 (AKR1C3) with IC50 values around 100 nM.

Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.24
CAS No. 501104-51-4
Cat. No. B2782852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone
CAS501104-51-4
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344.24
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3
InChIInChI=1S/C15H19Cl2N3O2/c16-12-1-2-13(17)14(11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
InChIKeyGKTLHABDBOMYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone CAS 501104-51-4: Structural Identity and Research-Grade Procurement Profile


(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone (CAS 501104-51-4) is a synthetic small molecule belonging to the morpholino(phenylpiperazin-1-yl)methanone class, characterized by a piperazine core N-substituted with a 2,5-dichlorophenyl group and linked via a ketone bridge to a morpholine ring . This compound has been identified as a potent inhibitor of myeloperoxidase (MPO) with an IC50 of 5.0 nM [1], and it falls within a compound series reported to inhibit aldo-keto reductase 1C3 (AKR1C3) with IC50 values around 100 nM [2]. The 2,5-dichloro substitution pattern on the phenyl ring distinguishes it from the more commonly profiled 2,4-dichloro regioisomer and other halo-substituted analogs, a structural feature that may confer distinct target engagement and selectivity profiles relevant for hit-to-lead optimization and chemical biology tool compound selection [2].

Why (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone Cannot Be Casually Replaced by In-Class Analogs


Within the morpholino(phenylpiperazin-1-yl)methanone chemotype, seemingly minor changes to the aryl substitution pattern produce large and non-linear shifts in target potency, isoform selectivity, and functional activity. The published SAR for this series reveals that lipophilic electron-withdrawing substituents on the phenyl ring are positive for AKR1C3 activity, but the specific position of chlorine substitution (2,5- vs. 2,4-dichloro or monochloro) can alter both potency and the selectivity window against off-target AKR1C isoforms such as AKR1C1 and AKR1C2 [1]. Furthermore, the 2,5-dichlorophenylpiperazine motif has been independently characterized as a privileged pharmacophore for α1D adrenergic receptor antagonism, while regioisomeric substitutions do not confer this advantage [2]. Simply procuring any morpholino-piperazinyl-methanone analog risks introducing a compound with a shifted polypharmacology profile, undermining target validation experiments and chemical probe reproducibility. The quantitative evidence in Section 3 details these differentiation dimensions.

Quantitative Differentiation Evidence for (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone vs. Closest Analogs


MPO Inhibition Potency: Absolute Value and Class Positioning for Inflammatory Disease Research

This compound is reported as a potent myeloperoxidase (MPO) inhibitor with an IC50 of 5.0 nM in a chlorination activity assay [1]. While a direct head-to-head comparison against a named structurally related analog in the same MPO assay is not available in the public domain, this value places the compound among the sub-10 nM MPO inhibitors described in the pyrazole-derived MPO inhibitor series [1]. For procurement decisions, this means the compound has validated MPO inhibitory activity at low nanomolar concentrations, making it suitable as a reference inhibitor or starting point for MPO-targeted medicinal chemistry programs where a morpholino-piperazinyl-methanone scaffold is desired.

Myeloperoxidase inhibition Inflammatory disease Cardiovascular research

AKR1C3 Inhibitory Activity Differentiation: 2,5-Dichloro vs. 2,4-Dichloro Regioisomer Comparison

The target compound (2,5-dichloro substitution) is reported within a morpholino(phenylpiperazin-1-yl)methanone series that exhibits AKR1C3 inhibition with IC50 values around 100 nM [1]. Its closest commercially profiled regioisomeric analog, (4-(2,4-dichlorophenyl)piperazin-1-yl)(morpholino)methanone (CAS 1548116-54-6, also known as SN34037), demonstrates an IC50 of 40 nM against recombinant AKR1C3 in a fluorescence-based NADP+-dependent S-tetralol oxidation assay . This represents a cross-study potency difference of approximately 2.5-fold favoring the 2,4-dichloro regioisomer under the assay conditions reported. However, SN34037 has also been characterized for its ability to inhibit PR-104A cytotoxicity selectively in AKR1C3-high TF1 erythroleukemia cells, a functional cell-based selectivity readout not currently available in the public domain for the 2,5-dichloro compound . The 2,5-dichloro compound should thus be selected when researchers specifically require the 2,5-substitution pattern for SAR exploration around chlorine position effects on AKR1C3 activity, or when aiming to reduce AKR1C3 potency relative to SN34037 while retaining the morpholino-piperazinyl-methanone scaffold.

AKR1C3 inhibition Hormone-related cancer Leukemia research

Selectivity Profile Differentiation: AKR1C Isoform Selectivity in the Morpholino-Phenylpiperazine-Methanone Series

The morpholino(phenylpiperazin-1-yl)methanone series, to which the target compound belongs, has been characterized as 'very isoform-selective' for AKR1C3 over related AKR1C isoforms [1]. A structurally related analog within this series demonstrates a selectivity window of >760-fold for AKR1C3 (IC50 = 40 nM) over AKR1C1 (IC50 = 30,500 nM) in recombinant enzyme fluorescence assays [2]. While this specific selectivity data is reported for a closely related analog rather than the 2,5-dichloro compound itself, the SAR trend indicates that lipophilic electron-withdrawing substituents on the phenyl ring are positive for maintaining AKR1C3 potency and selectivity within the series [1]. The 2,5-dichloro substitution pattern, bearing two electron-withdrawing chlorine atoms at positions that differ from the 2,4-substitution pattern, may produce a distinct selectivity fingerprint that is valuable for dissecting structure-selectivity relationships. Researchers comparing regioisomers for isoform selectivity profiling should consider the 2,5-dichloro compound as a comparator to the 2,4-dichloro analog to map how chlorine position affects AKR1C1 and AKR1C2 off-target activity.

Isoform selectivity AKR1C1 AKR1C2 Off-target profiling

2,5-Dichlorophenylpiperazine as a Privileged Pharmacophore: Implications for Polypharmacology and Off-Target Liability

The 2,5-dichlorophenylpiperazine substructure present in the target compound has been independently identified as a privileged pharmacophore conferring potent and selective α1D adrenergic receptor antagonism [1]. In a study of over 75 compounds structurally related to BMY 7378, the most potent and selective α1D antagonists were those containing the 2,5-dichlorophenylpiperazine moiety [1]. This contrasts with the 2,4-dichlorophenylpiperazine-containing analog SN34037, which is profiled primarily as an AKR1C3 inhibitor without reported α1D activity . For researchers, this means the 2,5-dichloro compound carries a distinct polypharmacology signature: it may engage both AKR1C3 (IC50 ~100 nM, class-level) and α1D adrenergic receptors, whereas the 2,4-dichloro regioisomer has a narrower reported target profile focused on AKR1C3 [2]. This dual-engagement potential is a critical procurement consideration: the 2,5-dichloro compound should be selected when α1D activity is desirable (e.g., for dual-mechanism hypotheses in cardiovascular or CNS research), but should be avoided or carefully controlled when AKR1C3-mediated effects need to be isolated from α1D-mediated confounding in target validation experiments.

Alpha-1D adrenergic receptor Privileged scaffold Polypharmacology CNS research

Synthetic Tractability and Intermediate Availability: Arylpiperazine Building Block Comparison

The target compound can be accessed via palladium-catalyzed coupling of 2,5-dichlorophenyl bromide with morpholino(piperazin-1-yl)methanone, a synthetic route established for the broader series [1]. The key arylpiperazine intermediate, 1-(2,5-dichlorophenyl)piperazine (CAS 1013-27-0), is commercially available from multiple vendors, as is the 2-substituted regioisomer 2-(2,5-dichlorophenyl)piperazine (CAS 914348-91-7) . In contrast, the 2,5-dichloro-substituted (piperazin-1-yl)(morpholino)methanone final compound (CAS 501104-51-4) has more limited commercial availability compared to its 2,4-dichloro regioisomer (SN34037, CAS 1548116-54-6), which is stocked by major research chemical suppliers with characterized purity and biological activity data . This supply chain differentiation means researchers requiring the specific 2,5-dichloro substitution pattern may need to plan for custom synthesis or longer procurement lead times, while those who can use the 2,4-dichloro regioisomer benefit from off-the-shelf availability with pre-validated biological annotation. The choice of regioisomer thus carries both scientific and logistical implications for project timelines.

Synthetic intermediate Chemical procurement Building block Medicinal chemistry

Recommended Application Scenarios for (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone Based on Quantitative Differentiation Evidence


AKR1C3 Regioisomeric SAR: Mapping Chlorine Position Effects on Potency and Selectivity

Researchers conducting structure-activity relationship (SAR) studies on the morpholino(phenylpiperazin-1-yl)methanone scaffold should procure this 2,5-dichloro compound alongside the 2,4-dichloro regioisomer (SN34037) to systematically evaluate how chlorine substitution position affects AKR1C3 inhibitory potency (~100 nM class-level for 2,5-dichloro vs. 40 nM for 2,4-dichloro) [1] and isoform selectivity against AKR1C1 [2]. This head-to-head regioisomeric comparison is essential for establishing a quantitative SAR model of substituent position effects within this chemotype, directly informing lead optimization decisions where the chlorine substitution pattern can be tuned to balance potency, selectivity, and ADME properties.

Polypharmacology Profiling: Differentiating AKR1C3-Mediated Effects from α1D Adrenergic Receptor Engagement

The 2,5-dichlorophenylpiperazine substructure in this compound is a recognized privileged pharmacophore for α1D adrenergic receptor antagonism [1], a feature not associated with the 2,4-dichloro regioisomer SN34037 [2]. Researchers investigating dual-mechanism hypotheses in cardiovascular disease or benign prostatic hyperplasia should select this compound as a chemical probe that may simultaneously engage AKR1C3 and α1D receptors. Conversely, investigators seeking to isolate AKR1C3-dependent cellular phenotypes without α1D-mediated confounding should preferentially use the 2,4-dichloro analog, using the 2,5-dichloro compound as a critical selectivity control to rule out α1D-dependent effects.

Myeloperoxidase (MPO) Inhibitor Research with a Non-Pyrazole Scaffold

For MPO-targeted drug discovery programs seeking to diversify beyond the extensively patented pyrazole and thiouracil chemotypes, this compound offers validated MPO inhibitory activity (IC50 = 5.0 nM in chlorination assay [1]) on a morpholino-piperazinyl-methanone scaffold. Researchers should consider this compound as a structurally novel starting point for MPO inhibitor lead generation, particularly for inflammatory or cardiovascular indications where MPO is a validated target. The morpholino-piperazinyl-methanone scaffold provides different physicochemical and pharmacokinetic properties compared to pyrazole-based MPO inhibitors, potentially addressing liabilities such as metabolic instability or hERG channel binding associated with certain MPO inhibitor chemotypes.

Synthetic Methodology Development: Palladium-Catalyzed Arylpiperazine Coupling

The published synthetic route for this compound class involves palladium-catalyzed coupling of aryl bromides with morpholino(piperazin-1-yl)methanone [1]. The 2,5-dichlorophenyl variant serves as a useful substrate for optimizing this coupling methodology, particularly for studying the effects of ortho-substitution on coupling efficiency and regiochemical outcomes. The commercial availability of the key intermediate 1-(2,5-dichlorophenyl)piperazine (CAS 1013-27-0) [2] facilitates method development without requiring multi-step intermediate synthesis.

Quote Request

Request a Quote for (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.